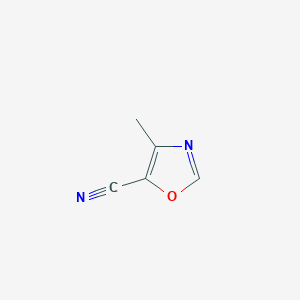
Quinacrine hydrochloride
Übersicht
Beschreibung
Quinacrine Hydrochloride is an acridine derivative that was historically used as an antimalarial agent. It has also been employed as an anthelmintic and in the treatment of giardiasis and malignant effusions . In recent years, its use has expanded to various scientific research applications, including cell biology experiments as an inhibitor of phospholipase A2 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Chinachrinhydrochlorid wird durch einen mehrstufigen Prozess synthetisiert, der die Reaktion von Acridinderivaten mit verschiedenen Reagenzien beinhaltet. Die Synthese umfasst typischerweise die folgenden Schritte:
Bildung des Acridinkerns: Der Acridinkern wird durch die Cyclisierung geeigneter Vorläufer synthetisiert.
Substitutionsreaktionen: Der Acridinkern unterliegt Substitutionsreaktionen, um funktionelle Gruppen wie Chlor- und Methoxygruppen einzuführen.
Amin-Addition: Der letzte Schritt beinhaltet die Addition von Diethylaminopentylamin an den substituierten Acridinkern, um Chinachrin zu bilden.
Industrielle Produktionsmethoden: Die industrielle Produktion von Chinachrinhydrochlorid beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst strenge Reinigungsschritte, um Verunreinigungen zu entfernen und die gewünschte pharmazeutische Qualität zu erreichen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Chinachrinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Chinachrin kann unter bestimmten Bedingungen oxidiert werden, um Chinachrin-N-oxid zu bilden.
Reduktion: Reduktionsreaktionen können Chinachrin in seine reduzierten Formen umwandeln.
Substitution: Chinachrin kann Substitutionsreaktionen eingehen, insbesondere an den Chlor- und Methoxypositionen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogenierungsmittel, Nucleophile.
Hauptprodukte:
Oxidationsprodukte: Chinachrin-N-oxid.
Reduktionsprodukte: Reduzierte Chinachrin-Derivate.
Substitutionsprodukte: Verschiedene substituierte Acridinderivate.
4. Wissenschaftliche Forschungsanwendungen
Chinachrinhydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Reagenz in der organischen Synthese und als fluoreszierender Farbstoff verwendet.
Biologie: Wird in Zellbiologieexperimenten eingesetzt, um die Phospholipase A2 zu hemmen und Zellstrukturen zu visualisieren.
5. Wirkmechanismus
Der genaue Wirkmechanismus von Chinachrinhydrochlorid ist nicht vollständig geklärt. Es ist bekannt, dass es:
An DNA bindet: Chinachrin interkaliert zwischen DNA-Basenpaaren und hemmt die Transkriptions- und Translationsprozesse.
Enzyme hemmt: Es hemmt die Phospholipase A2 und die Succinat-Oxidation und beeinträchtigt so den Elektronentransport.
Zelluläre Signalwege beeinflusst: Chinachrin beeinflusst die NF-κB- und p53-Signalwege und trägt so zu seiner antiparasitären und antikanzerogenen Wirkung bei.
Wissenschaftliche Forschungsanwendungen
Quinacrine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye.
Biology: Employed in cell biology experiments to inhibit phospholipase A2 and visualize cellular structures.
Industry: Utilized in the production of various pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The exact mechanism of action of Quinacrine Hydrochloride is not fully understood. it is known to:
Bind to DNA: Quinacrine intercalates between DNA base pairs, inhibiting transcription and translation processes.
Inhibit Enzymes: It inhibits phospholipase A2 and succinate oxidation, interfering with electron transport.
Affect Cellular Pathways: Quinacrine impacts the NF-κB and p53 signaling pathways, contributing to its antiparasitic and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Chinachrinhydrochlorid gehört zur Acridin-Familie, die mehrere ähnliche Verbindungen umfasst:
Acridinorange: Wird als zytochemischer Farbstoff für DNA verwendet.
Acriflavin: Wird als Antiseptikum und in der Fluoreszenzmikroskopie eingesetzt.
Aminacrin: Wird als Antiseptikum eingesetzt.
Amsacrin: Ein Antikrebsmittel.
Ethacridin: Wird als Antiseptikum eingesetzt.
Nitracrine: Wird auf seine Antikrebswirkungen untersucht.
Proflavin: Wird als Antiseptikum und in der Fluoreszenzmikroskopie eingesetzt.
Tacrin: Wird zur Behandlung der Alzheimer-Krankheit eingesetzt.
Chinachrinhydrochlorid ist einzigartig aufgrund seiner breiten Palette von Anwendungen, insbesondere seiner historischen Verwendung als Antimalariamittel und seinem aktuellen Forschungsschwerpunkt auf Antikrebswirkungen .
Eigenschaften
IUPAC Name |
4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O.ClH/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZANTJXIMWQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83-89-6 (Parent) | |
| Record name | RP 866 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40926553 | |
| Record name | 4-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N,N-diethylpentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130-42-7, 69-05-6, 6151-30-0 | |
| Record name | 1,4-Pentanediamine, N4-(6-chloro-2-methoxy-9-acridinyl)-N1,N1-diethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinacrine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RP 866 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinacrine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757307 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | quinacrine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(6-Chloro-2-methoxyacridin-9(10H)-ylidene)amino]-N,N-diethylpentan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40926553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mepacrine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N4-(6-chloro-2-methoxyacridin-9-yl)-N1,N1-diethylpentane-1,4-diamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[(4-Methoxyphenyl)amino]benzenediazonium chloride](/img/structure/B89421.png)





![5H-Dibenzo[a,d]cyclohepten-5-one oxime](/img/structure/B89438.png)

